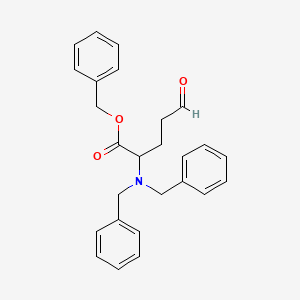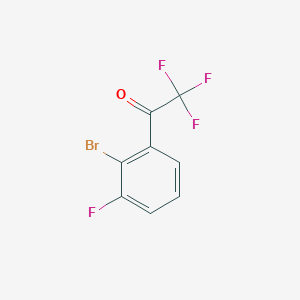
2'-Bromo-2,2,2,3'-tetrafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H3BrF4O. This compound is characterized by the presence of bromine and fluorine atoms attached to the phenyl ring and the carbonyl group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the reaction of 2,2,2-trifluoroacetophenone with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted acetophenone derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a different fluorine atom position.
2,2,2,3’-Tetrafluoroacetophenone: Lacks the bromine atom, making it less reactive in certain reactions.
Ethyl bromodifluoroacetate: Contains a bromine and difluoro group but differs in its ester functionality
Uniqueness
2’-Bromo-2,2,2,3’-tetrafluoroacetophenone is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C8H3BrF4O |
|---|---|
Molecular Weight |
271.01 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H |
InChI Key |
WPCATNMOEIZEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
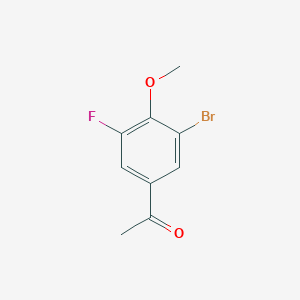
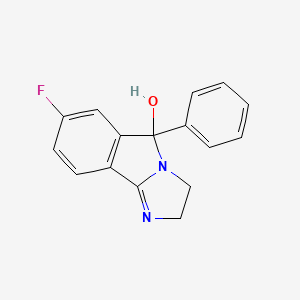
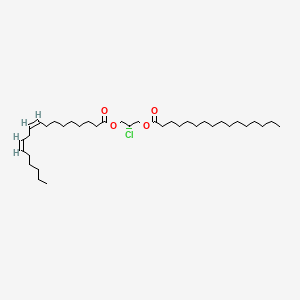
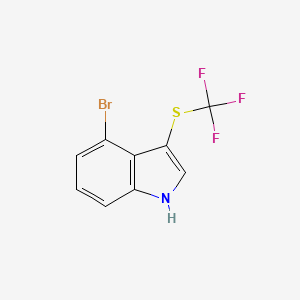
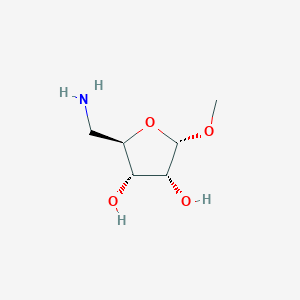
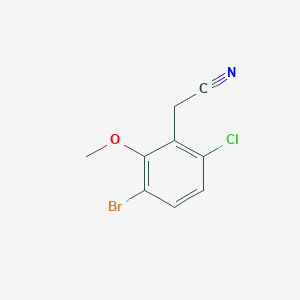
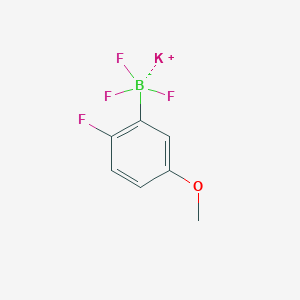
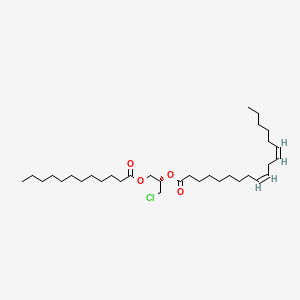
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
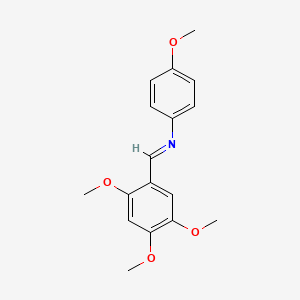
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
